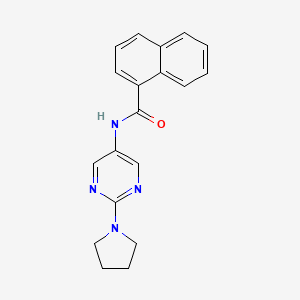

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide

Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring and a 1-naphthamide group.

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLLZEFMXIZANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features a pyrimidine ring substituted at the 2-position with a pyrrolidine group and at the 5-position with a 1-naphthamide moiety. Its molecular formula, C₁₉H₁₈N₄O , and molecular weight of 318.38 g/mol reflect a hybrid structure combining aromatic and heterocyclic components. The presence of both electron-rich (pyrrolidine) and electron-deficient (pyrimidine) regions necessitates careful selection of synthetic routes to avoid side reactions.

Key Synthetic Hurdles

- Regioselective Functionalization : Introducing substituents at specific positions on the pyrimidine ring requires precise control to avoid isomer formation.

- Amide Bond Stability : The naphthamide group is susceptible to hydrolysis under acidic or basic conditions, mandating mild reaction environments.

- Pyrrolidine-Pyrimidine Coupling : Achieving efficient linkage between the pyrrolidine nitrogen and the pyrimidine ring demands optimized coupling agents and catalysts.

Multi-Step Organic Synthesis Pathways

Pyrimidine Core Construction

The synthesis typically begins with the preparation of the 2-(pyrrolidin-1-yl)pyrimidin-5-amine intermediate. Source outlines pyrimidine derivatization strategies applicable here:

- Cyclocondensation : Reacting 1,3-dicarbonyl compounds with amidines under acidic conditions yields substituted pyrimidines. For example, ethyl acetoacetate and guanidine hydrochloride form 2-aminopyrimidine, which is further functionalized.

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl groups to pre-formed pyrimidine rings. This method is critical for attaching the naphthamide moiety in later stages.

Example Reaction Scheme (Adapted from):

$$

\text{Guanidine + 1,3-Diketone} \xrightarrow{\text{HCl, Δ}} \text{2-Aminopyrimidine} \xrightarrow{\text{Pyrrolidine, CuI}} \text{2-(Pyrrolidin-1-yl)pyrimidine}

$$

Pyrrolidine Substitution

The patent in source describes a scalable method for introducing pyrrolidine to heterocycles:

- Haloacetylhalide Activation : Reacting L-prolinamide with chloroacetyl chloride in dimethylformamide (DMF) forms a chloroacetyl intermediate.

- Dehydration : Treatment with Vilsmeier reagent (POCl₃/DMF) induces cyclodehydration, yielding 2-cyanopyrrolidine derivatives.

Critical Conditions :

- Temperature: 15–35°C to prevent epimerization.

- Solvent: DMF enhances nucleophilicity of the amine group.

Naphthamide Coupling

The final step involves coupling 2-(pyrrolidin-1-yl)pyrimidin-5-amine with 1-naphthoyl chloride:

- Amide Bond Formation : Employing Schotten-Baumann conditions (aqueous NaOH, THF) facilitates the reaction between the amine and acyl chloride.

- Workup : Precipitation in cold ether followed by chromatographic purification yields the final product.

Optimization Insight :

Industrial-Scale Production Considerations

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyrimidine or naphthamide moieties.

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate.

Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide exerts its effects involves its interaction with molecular targets in biological systems. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound shares a pyrimidine backbone with analogs such as those disclosed in a 2019 patent (e.g., N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)chinolin-4-ylamino)pyrimidin-5-yl)benzamid). Key differences include:

- Substituent Variations: The pyrrolidine group in the target compound contrasts with the quinoline and piperidine-based substituents in analogs.

- Aromatic Systems: The 1-naphthamide group introduces a larger aromatic system compared to benzamide or dimethylamino-benzamide moieties in related compounds.

Table 1: Structural and Functional Comparison

Pharmacokinetic and Pharmacodynamic Insights

- Solubility : The 1-naphthamide group may reduce aqueous solubility compared to benzamide analogs due to increased hydrophobicity.

- Binding Affinity: Quinoline-containing analogs exhibit stronger binding to kinase ATP pockets (e.g., EGFR or ALK kinases) due to planar aromatic systems, whereas the target compound’s pyrrolidine may enhance selectivity for less-conserved binding sites .

- Metabolic Stability : The absence of labile groups (e.g., tetrahydrofuran-3-yloxy in analogs) in the target compound suggests improved metabolic stability.

Research Findings from Patent Literature

The 2019 patent highlights that analogs with tetrahydrofuran-3-yloxy and cyano groups demonstrate IC₅₀ values below 100 nM for ALK kinase inhibition.

Q & A

Q. What computational tools predict metabolic pathways and toxicity?

- Metabolism : Schrödinger’s ADMET Predictor or GLORYx for phase I/II enzyme interactions (e.g., CYP3A4 oxidation) .

- Toxicity : Derek Nexus or ProTox-II to flag hepatotoxicity or cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.